

Danofloxacin stability under different storage conditions

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Compound of Interest

Compound Name: *Danofloxacin*

Cat. No.: *B054342*

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Danofloxacin Stability: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of **danofloxacin** under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store my **danofloxacin** powder and stock solutions?

A: Storage recommendations depend on the form and desired duration. For long-term storage, **danofloxacin** powder is stable at -20°C for up to 3 years and at 4°C for up to 2 years[1]. For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month to ensure stability[1]. One study found that quinolone solutions, including **danofloxacin**, are stable for at least 6 to 12 months when stored at 4°C[2].

Q2: My experiment involves storing samples with **danofloxacin** in a refrigerator. How long is it stable at 4°C?

A: In biological matrices like raw milk, **danofloxacin** shows high stability at 4°C for up to 24 hours. However, degradation may begin after 48 hours of storage at this temperature[3]. For

aqueous stock solutions, stability can extend for at least 6 months[2]. Always verify stability for your specific matrix and experimental timeframe.

Q3: Is **danofloxacin** sensitive to light? What precautions are necessary?

A: Yes, **danofloxacin** is known to be photoreactive and will degrade upon exposure to light, particularly UVA radiation[4]. The photodegradation process follows first-order kinetics[4][5]. It is critical to protect **danofloxacin** solutions from light by using amber vials or by wrapping containers in aluminum foil during storage and handling[4].

Q4: How does pH affect the stability of **danofloxacin**?

A: **Danofloxacin** is stable across a range of pH values. It exhibits stability in a pH range of 5 to 9[6]. Furthermore, studies have shown no significant degradation after four weeks of storage at 50°C in either 1.0M HCl or 1.0M NaOH, indicating considerable stability in both highly acidic and basic conditions[7].

Q5: I am working with frozen biological samples. How do freeze-thaw cycles affect **danofloxacin** stability?

A: **Danofloxacin** is reasonably stable through a limited number of freeze-thaw cycles. In a study using raw milk, **danofloxacin** was stable for up to three freeze-thaw cycles but showed instability after five cycles[3]. To minimize degradation, it is advisable to aliquot samples into single-use volumes to avoid repeated freezing and thawing.

Q6: My **danofloxacin** solution appears slightly discolored. Can I still use it?

A: A change in color can be an indicator of degradation. While a study on the related fluoroquinolone ofloxacin found that a change in color did not directly correlate with a loss of active substance or antibacterial activity, it is a sign of a chemical change[8]. It is highly recommended to perform a quality control check (e.g., using HPLC) to quantify the active **danofloxacin** concentration or prepare a fresh solution to ensure the integrity of your experimental results.

Data on Danofloxacin Stability

The stability of **danofloxacin** is influenced by temperature, storage duration, and the matrix in which it is stored.

Table 1: Stability of **Danofloxacin** Under Different Temperature Conditions

Matrix	Storage Temperature	Duration	Stability Outcome
Raw Milk	4°C	Up to 24 hours	Highly stable[3]
Raw Milk	4°C	48 hours	Degradation begins[3]
Raw Milk	-20°C	Up to 7 days	No degradation observed[3]
Raw Milk	-20°C	30 days	~30% degradation[3]
Raw Milk	-80°C	30 days	Results similar to -20°C[3]
Aqueous Solution	4°C	6-12 months	Stable[2]
Solvent	-20°C	1 month	Recommended for stability[1]
Solvent	-80°C	6 months	Recommended for stability[1]

Table 2: Photodegradation Kinetics of **Danofloxacin** Standard Solution

Parameter	Value	Description
Rate Constant (k)	$2.71 \times 10^{-2} \text{ h}^{-1}$	The rate at which danofloxacin degrades under light exposure[5].
Half-life ($t_{0.5}$)	25.57 hours	The time required for 50% of the danofloxacin to degrade[5].
$t_{0.1}$	3.89 hours	The time required for 10% of the danofloxacin to degrade[5].

Note: A commercial veterinary preparation of **danofloxacin** (ADVOCIN 180) was found to be approximately 6 times more stable under the same photodegradation conditions[5].

Experimental Protocols for Stability Assessment

To accurately determine the stability of **danofloxacin**, validated stability-indicating analytical methods are required. These methods must be able to separate the intact drug from its degradation products.

1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is effective for quantifying **danofloxacin** in the presence of its photodegradation products[4].

- Column: Gemini-NX C18 110A (150 mm x 4.60 mm, 3 μ m particle size)[4].
- Mobile Phase: A mixture of 0.025 M phosphate buffer (pH 5.00), acetonitrile, and methanol in a ratio of 95:10:30 (v/v/v)[4].
- Flow Rate: 1.2 mL/min[4].
- Column Temperature: 25°C[4].
- UV Detection: 280 nm[4].
- Procedure: Prepare **danofloxacin** solutions in the desired matrix and expose them to the stress condition (e.g., heat, light, acid, base). At specified time points, inject samples into the HPLC system. Quantify the peak area of the intact **danofloxacin** and compare it to a control (t=0) sample to determine the percentage of degradation.

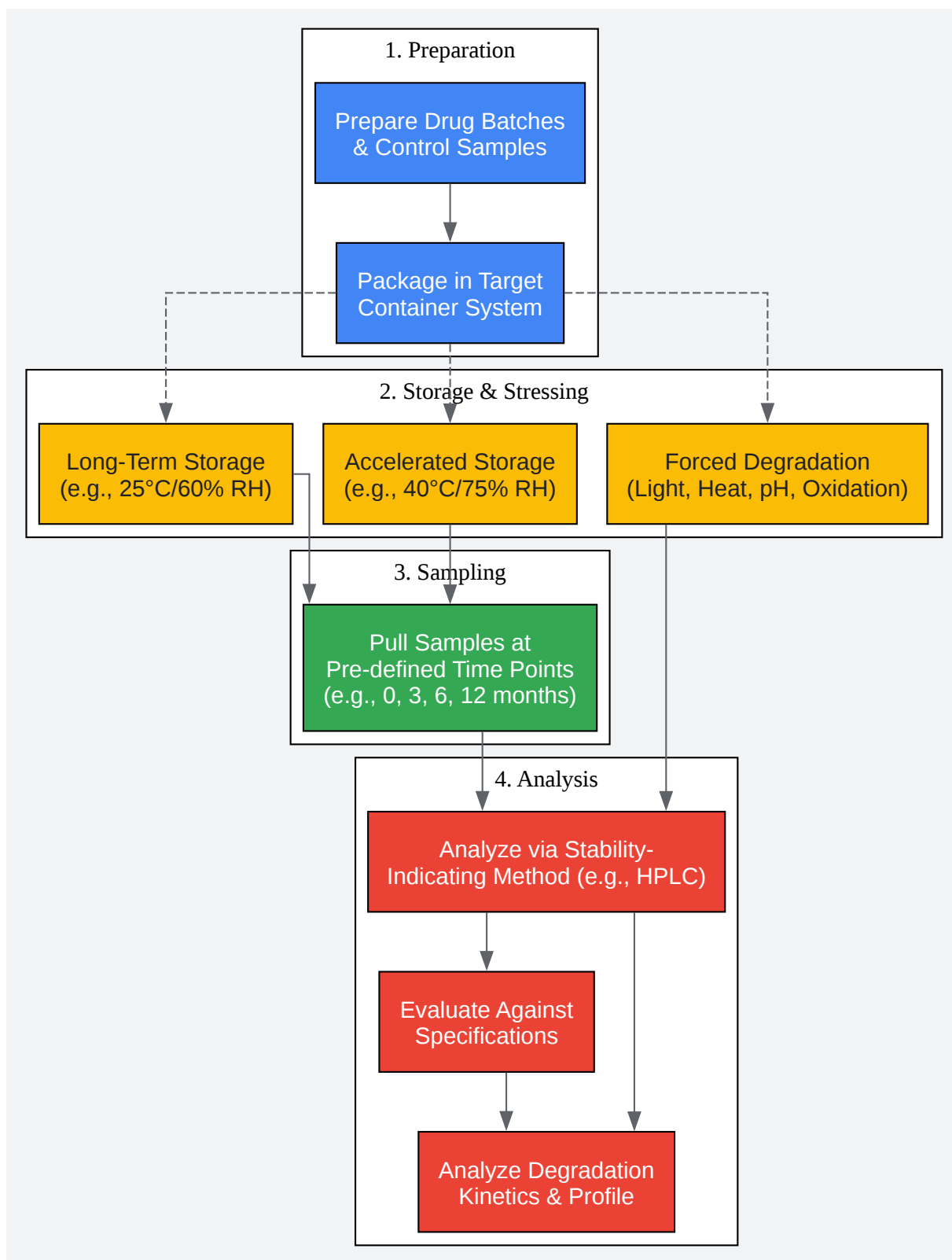
2. Thin-Layer Chromatography (TLC-Densitometric Method)

This method provides a good separation of **danofloxacin** from its photodegradation products[5][9].

- Stationary Phase: Silica gel HPTLC Lichrospher 60 F254 plates[5][9].

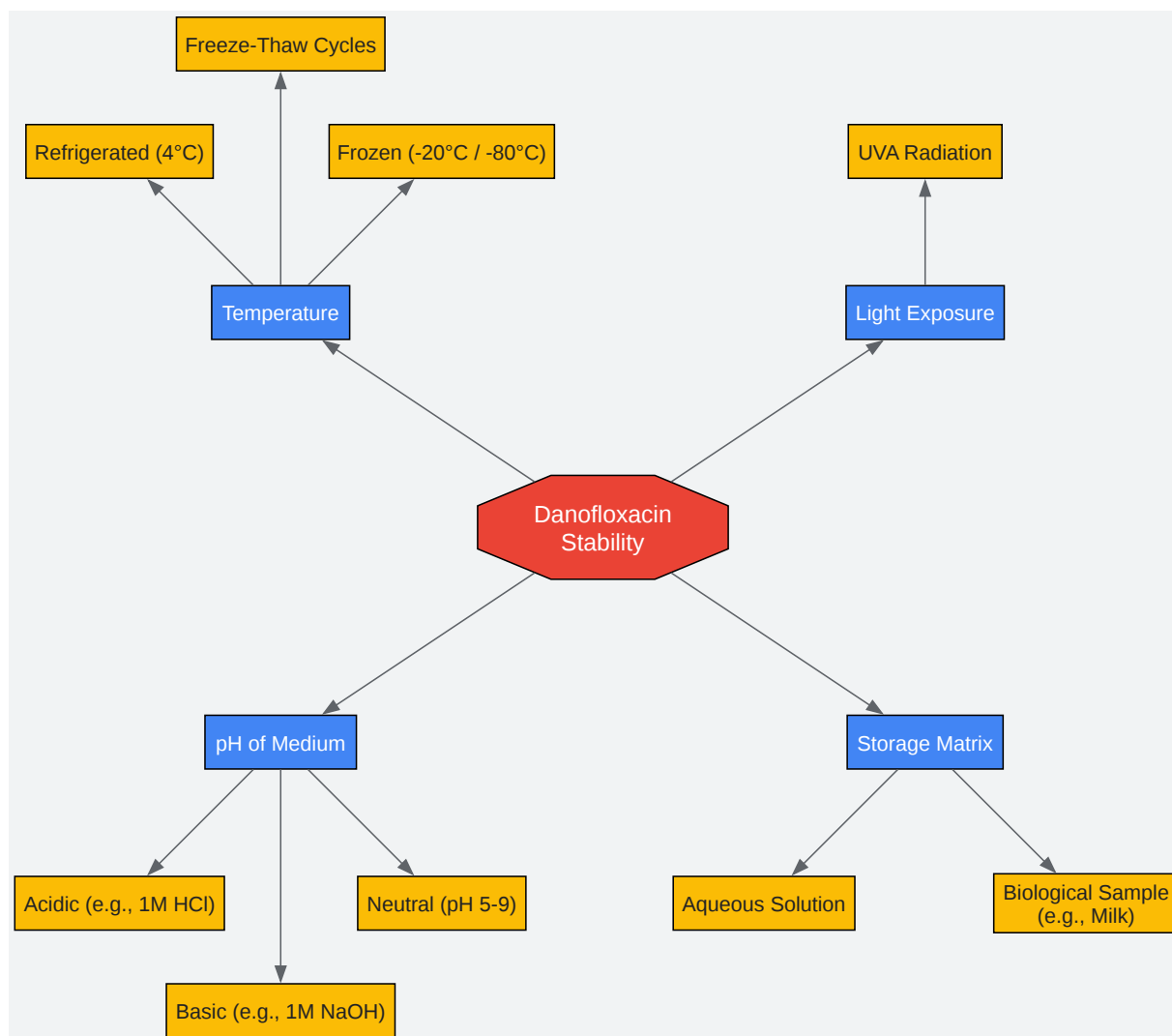
- Mobile Phase: A mixture of methanol, acetone, 1 M citric acid, and triethylamine in a ratio of 2.8:2:0.2:0.5 (v/v/v/v)[5][9].
- Detection: Densitometric scanning in UV at 280 nm[5].
- Procedure: Apply spots of the stressed and control **danofloxacin** samples to the HPTLC plate. Develop the plate using the mobile phase. After development, dry the plate and scan it using a densitometer at 280 nm. The separation will show distinct spots for **danofloxacin** ($R_f \approx 0.30$) and its degradation products, allowing for quantification[5].

Visual Guides



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Workflow for a typical drug stability study.



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Key factors that influence **danofloxacin** stability.

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